

Spectroscopic Profile of Tert-butyl 4-aminobutyl(methyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-aminobutyl(methyl)carbamate*

Cat. No.: *B111910*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl 4-aminobutyl(methyl)carbamate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents detailed data for its close structural analog, Tert-butyl 4-aminobutylcarbamate, and offers expert analysis on the expected spectral modifications arising from the N-methyl group. This information is intended to serve as a valuable reference for the characterization and analysis of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the structural analog, Tert-butyl 4-aminobutylcarbamate. The predicted shifts for the target molecule, **Tert-butyl 4-aminobutyl(methyl)carbamate**, are discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.95	brs	1H	-NH-COO-
3.19-3.24	m	2H	-CH ₂ -NH-COO-
2.72-2.79	m	2H	-CH ₂ -NH ₂
2.34	brs	2H	-NH ₂
1.52-1.59	m	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
1.38	s	9H	-C(CH ₃) ₃

Data sourced from ChemicalBook.[1]

Predicted ¹H NMR Spectral Changes for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

The most significant change in the ¹H NMR spectrum upon N-methylation will be the appearance of a new singlet corresponding to the N-methyl protons (-N-CH₃), expected to appear in the range of 2.8-3.0 ppm. The signal for the carbamate proton (-NH-COO-) at 5.95 ppm will be absent. The multiplet for the adjacent methylene group (-CH₂-N(CH₃)-COO-) is expected to shift slightly downfield.

¹³C NMR Data for Tert-butyl 4-aminobutylcarbamate

Solvent: Not specified in available data.

Chemical Shift (δ) ppm	Assignment
156.1	C=O (carbamate)
79.0	-C(CH ₃) ₃
41.8	-CH ₂ -NH ₂
40.5	-CH ₂ -NH-COO-
30.1	-CH ₂ -
28.4	-C(CH ₃) ₃
27.5	-CH ₂ -

Note: Specific peak assignments for the two central methylene groups may vary.

Predicted ¹³C NMR Spectral Changes for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

A new signal for the N-methyl carbon (-N-CH₃) is anticipated to appear in the 30-40 ppm region. The carbon of the adjacent methylene group (-CH₂-N(CH₃)-COO-) will also experience a shift. The other signals are expected to remain in similar positions.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions for Carbamates

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (amine and carbamate)
2960-2850	Strong	C-H Stretch (aliphatic)
1700-1680	Strong	C=O Stretch (carbamate)
1540-1510	Medium	N-H Bend and C-N Stretch
1250-1230	Strong	C-O Stretch
1170-1150	Strong	C-N Stretch

Predicted IR Spectral Changes for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

The N-H stretching band associated with the carbamate group (around 3300 cm^{-1}) will be absent in the methylated compound. The primary amine N-H stretches will remain. The other characteristic bands, such as the C=O and C-O stretches, are expected to be present at similar frequencies.

Mass Spectrometry (MS)

Fragmentation of Tert-butyl 4-aminobutylcarbamate (GC-MS)

The mass spectrum of the unmethylated analog shows fragmentation patterns typical for Boc-protected amines. Key fragments include the loss of the tert-butyl group and cleavage of the carbamate bond.^{[2][3]}

Predicted Mass Spectrometry Fragmentation for **Tert-butyl 4-aminobutyl(methyl)carbamate**:

The molecular ion peak (M^+) for **Tert-butyl 4-aminobutyl(methyl)carbamate** is expected at m/z 202.30. Common fragmentation pathways would include:

- Loss of a methyl group (M-15).
- Loss of the tert-butyl group (M-57).
- Loss of isobutylene (M-56).
- Cleavage of the C-N bond to give fragments corresponding to the aminobutyl and the carbamate moieties.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for carbamate compounds, which can be specifically applied to **Tert-butyl 4-aminobutyl(methyl)carbamate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Ensure the sample is fully dissolved.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - A higher number of scans will be required due to the lower natural abundance of ^{13}C .
 - Employ a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the neat liquid sample directly onto the ATR crystal.
 - If the sample is a solid, apply sufficient pressure to ensure good contact with the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- Typical spectral range: 4000-400 cm^{-1} .
- Co-add 16-32 scans for a good signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

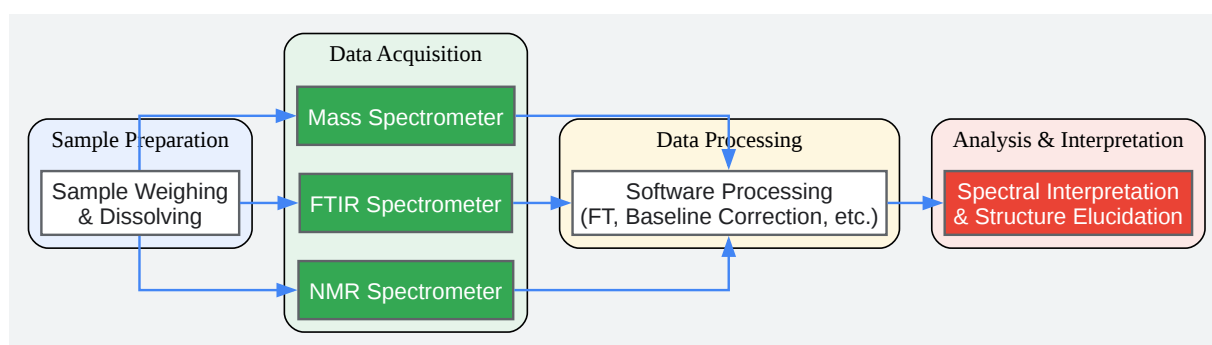
Mass Spectrometry (LC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
 - The solvent should be compatible with the mobile phase.
- Instrumentation: Employ a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
- Chromatography:
 - Use a C18 reversed-phase column.
 - A typical mobile phase would be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to promote ionization.
- Mass Spectrometry:
 - Acquire data in positive ion mode.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

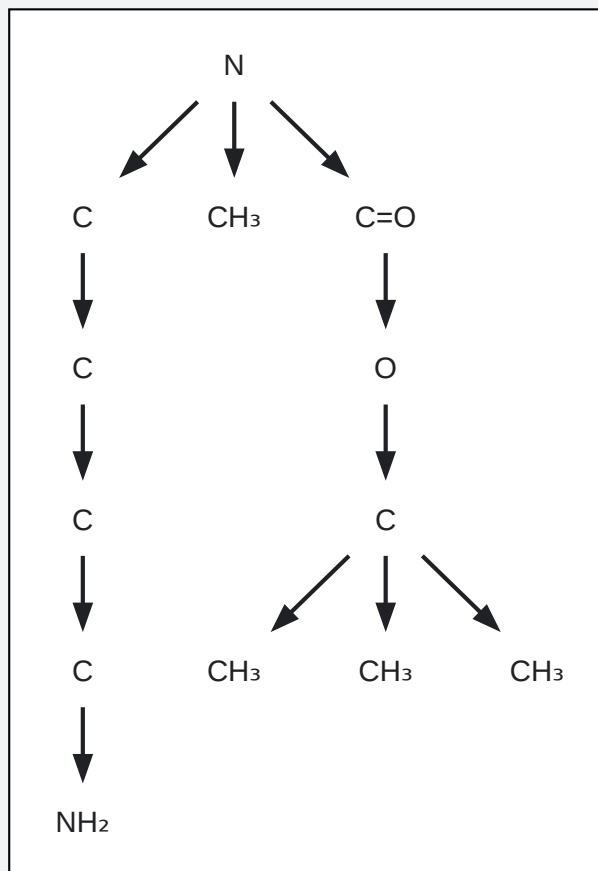
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.



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Caption: General workflow for spectroscopic analysis.

Tert-butyl 4-aminobutyl(methyl)carbamate



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Caption: Chemical structure of the target molecule.

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